8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
CAS No.:
Cat. No.: VC15964030
Molecular Formula: C10H9F2NO2
Molecular Weight: 213.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9F2NO2 |
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Molecular Weight | 213.18 g/mol |
IUPAC Name | 8-amino-5,6-difluoro-4-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C10H9F2NO2/c11-4-3-5(13)8-6(14)1-2-7(15)9(8)10(4)12/h3,7,15H,1-2,13H2 |
Standard InChI Key | VBAGNWOFNGBISE-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)C2=C(C1O)C(=C(C=C2N)F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Framework and Substitution Patterns
The core structure of 8-amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one consists of a partially saturated naphthalenone ring system. Key substituents include:
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Amino group (-NH₂) at position 8, which introduces basicity and hydrogen-bonding capacity.
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Hydroxyl group (-OH) at position 4, contributing to polarity and acidity (pKa ≈ 10–12).
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Dual fluorine atoms at positions 5 and 6, enhancing electronegativity and metabolic stability.
Comparative analysis with structurally similar compounds, such as 8-amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 210346-39-7), reveals that fluorine substitution significantly elevates boiling points (e.g., 320.8°C for bromo-fluoro analogs) . The hydroxyl group’s presence aligns with 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 7695-47-8), which exhibits a molecular weight of 162.18 g/mol and a LogP of 3.1 .
Spectroscopic and Computational Data
While experimental spectra for the target compound are unavailable, density functional theory (DFT) simulations predict:
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¹H NMR: Downfield shifts for H-2 and H-3 due to conjugation with the ketone (δ 2.5–3.0 ppm) .
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¹³C NMR: A carbonyl signal near δ 205 ppm, consistent with α,β-unsaturated ketones .
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IR: Stretching vibrations at 1640–1680 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H/O-H) .
Synthetic Pathways and Optimization
Retrosynthetic Strategies
The synthesis of 8-amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one likely involves multi-step functionalization of a preformed dihydronaphthalenone scaffold. Key steps may include:
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Fluorination: Electrophilic aromatic substitution (EAS) using Selectfluor® or DAST at positions 5 and 6.
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Hydroxylation: Oxidative methods (e.g., Sharpless dihydroxylation) or nucleophilic addition to introduce the 4-hydroxy group.
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Amination: Buchwald-Hartwig coupling or reduction of a nitro precursor to install the 8-amino moiety.
A Ru-NHC catalyzed domino reaction, as demonstrated for related carbonyl compounds , could streamline the formation of the ketone backbone while minimizing side reactions.
Challenges in Purification and Yield
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Regioselectivity: Dual fluorine substitution risks para/meta isomerism, necessitating directing groups or protective strategies.
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Stability: The β-hydroxy ketone moiety may undergo dehydration under acidic conditions, requiring low-temperature workups .
Physicochemical Properties and Stability
Thermodynamic Parameters
Extrapolating from analogs:
Degradation Pathways
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Hydrolytic Instability: The β-hydroxy ketone is prone to retro-aldol cleavage at pH > 8.
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Photooxidation: Conjugated dienes formed via fluorine-induced electron withdrawal may react with singlet oxygen .
Biological and Industrial Applications
Material Science Applications
As a halogenated ketone, it may serve as a monomer in high-performance polymers. The HS code 2914700090 (halogenated ketones) indicates its use in specialty chemicals with a 5.5% MFN tariff.
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